molecular formula C12H8N2O2 B8449085 Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one

Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one

Cat. No.: B8449085
M. Wt: 212.20 g/mol
InChI Key: LHFGVMLFCUXXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one is a tricyclic heterocyclic compound featuring a fused pyridine, benzene, and oxazepine ring system. Its core structure includes a seven-membered oxazepine ring fused with pyridine and benzene moieties, conferring unique electronic and steric properties. This compound has garnered significant attention due to its inhibitory activity against HIV-1 reverse transcriptase (RT), as demonstrated in patents and studies by Boehringer Ingelheim . Key derivatives, such as 2-chloro-5-(methylthiomethyl)this compound, exhibit potent antiviral activity, with structural modifications at the R<sup>1</sup> and R<sup>2</sup> positions (e.g., alkyl, allyl, or chloro groups) critically influencing efficacy .

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

5H-pyrido[2,3-b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C12H8N2O2/c15-11-8-4-1-2-6-10(8)16-12-9(14-11)5-3-7-13-12/h1-7H,(H,14,15)

InChI Key

LHFGVMLFCUXXOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(O2)N=CC=C3

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one and its derivatives exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that certain derivatives possess antimicrobial effects against various pathogens, making them candidates for the development of new antibiotics.
  • Anticancer Potential : Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation. Some derivatives have shown promising results in preclinical studies targeting specific cancer types.
  • Psychopharmacological Effects : The compound's structural similarity to known psychoactive substances suggests potential applications in treating psychiatric disorders. It may interact with neurotransmitter systems, which warrants further exploration in psychopharmacology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. For example:

  • Starting with a salicylamide derivative.
  • Treating it with sodium methoxide at elevated temperatures to yield the target compound.

This synthetic route allows for the generation of various derivatives that can be tailored for specific biological activities.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

  • A study published in Pharmaceutical Research evaluated a series of derivatives for their anticancer activity against breast cancer cell lines. Results indicated that specific modifications to the core structure significantly enhanced cytotoxicity .
  • Another investigation focused on the compound's interaction with serotonin receptors, suggesting its potential as an anxiolytic agent. The binding affinity and selectivity towards certain receptor subtypes were assessed through radiolabeled binding assays .

Comparison with Related Compounds

Given its structural characteristics, this compound can be compared with other compounds within the oxazepine family. The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
Dibenzo[b,f][1,4]oxazepin-11(10H)-oneDibenzo-fusedNotable tranquilizing effects; used in psychiatry
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-oneRelated heterocycleExplored as selective inhibitors for CDK8
8-Chloro-2,4-dimethylthis compoundSubstituted derivativeEnhanced bioactivity; potential therapeutic applications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one vs. Pyrido[2,3-b]pyrazine Derivatives

Pyrido[2,3-b]pyrazine derivatives share a similar pyridine-fused scaffold but replace the oxazepine ring with a pyrazine ring. These compounds demonstrate divergent biological activities:

  • Urease Inhibition : Pyrido[2,3-b]pyrazine-based heterocycles (e.g., compound 5 ) show urease inhibitory activity with IC50 values as low as 4.12 ± 1.18 mM .
  • Antibacterial Activity: Pyrido[2,3-b]pyrazine 1,4-dioxides exhibit antibacterial properties, though their mechanism differs from the HIV-targeted activity of benzoxazepinones .
Compound Class Core Structure Key Activity IC50/ED50
Pyrido[2,3-b]benzoxazepin-6-one Benzoxazepine + pyridine HIV-1 RT inhibition Not explicitly reported (patent data)
Pyrido[2,3-b]pyrazine Pyrazine + pyridine Urease inhibition (e.g., compound 5) 4.12 ± 1.18 mM

Comparison with Pyrido[2,3-b][1,4]benzodiazepin-6-ones

Replacing the oxygen atom in the oxazepine ring with a nitrogen yields pyrido[2,3-b][1,4]benzodiazepin-6-ones. These compounds show distinct pharmacological profiles:

  • Neurochemical Activity : Derivatives like 8-chloro-6-(4-methylpiperazinyl)pyrido[2,3-b][1,4]benzodiazepine exhibit atypical antipsychotic behavior with 5-HT2/D2 receptor affinity ratios >1, similar to clozapine .
  • Muscarinic Receptor Antagonism: Certain benzodiazepinones (e.g., 11-substituted derivatives) bind to vascular M3 muscarinic receptors but lack the antiviral activity of benzoxazepinones .

Thiazepine vs. Oxazepine Analogs

Replacing the oxygen atom in the oxazepine ring with sulfur generates pyrido[2,3-b][1,4]benzothiazepin-6(5H)-ones. This modification alters electronic properties and bioactivity:

  • Antipsychotic Potential: Thiazepine derivatives (e.g., compound 11) show reduced D2 receptor affinity compared to oxazepine analogs, diminishing antipsychotic efficacy .

Positional Isomers: Pyrido[3,4-b][1,4]benzoxazepin-6(5H)-ones

Shifting the pyridine-benzoxazepine fusion from [2,3-b] to [3,4-b] alters pharmacological outcomes:

  • Antidepressant Activity : Pyrido[3,4-b][1,4]benzoxazepin-6(5H)-one derivatives (e.g., 6-(4-methylpiperazinyl)) inhibit tetrabenazine-induced depression in mice (ED50 = 11.1 mg/kg) .
  • Structural Impact : The [3,4-b] isomer’s distinct ring fusion geometry reduces overlap with HIV-1 RT binding sites, limiting antiviral utility compared to [2,3-b] analogs .

Key Structural Determinants of Bioactivity

  • Heteroatom Identity : Oxygen in the oxazepine ring enhances HIV-1 RT inhibition, while nitrogen (diazepine) or sulfur (thiazepine) shifts activity toward CNS or antibacterial targets .
  • Substituent Position: Alkyl or chloro groups at the 2- or 8-positions (e.g., 2-chloro in benzoxazepinones) optimize receptor binding, whereas 5-position substitutions (e.g., acyl groups) reduce affinity .
  • Ring Fusion Geometry : [2,3-b] fusion favors antiviral activity, while [3,4-b] isomers prioritize antidepressant effects .

Q & A

Q. What are the key synthetic pathways for Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one, and how are intermediates validated?

The synthesis typically involves cyclization of substituted benzoxazepine precursors with pyridine derivatives. Key intermediates, such as 10,11-dihydro-5H-pyrido[3,4-c][1]benzazepine derivatives, are validated via HPLC-MS and NMR spectroscopy to confirm regioselectivity and purity . For example, analogs like Otenzepad (a pyrido-benzodiazepinone derivative) are synthesized using piperidinyl-acetyl coupling reactions, with intermediates purified via column chromatography and characterized by 1H^1H-NMR and 13C^{13}C-NMR .

Q. How is the structural integrity of this compound confirmed in pharmaceutical formulations?

Pharmacopeial guidelines recommend reverse-phase HPLC with UV detection (e.g., C18 columns, ammonium acetate buffer at pH 6.5) to assess purity and identify impurities like oxidized or hydrolyzed byproducts. For instance, EP-grade standards require resolution of critical impurities (e.g., Ofloxacin N-Oxide) using gradient elution protocols .

Q. What biological targets are associated with this compound derivatives?

Structural analogs exhibit activity against muscarinic receptors (e.g., M1-selective antagonists) and HIV-1 reverse transcriptase (RT). For example, pyrido-benzodiazepinones show weak RT inhibition (~6 µM IC50_{50}) in enzymatic assays, with tricyclic backbones critical for binding .

Advanced Research Questions

Q. How do stereochemical variations impact the biological activity of this compound analogs?

Enantiomeric purity significantly affects potency. The (S)-enantiomer of related fluoroquinolones (e.g., levofloxacin) demonstrates superior antibacterial activity due to optimized DNA gyrase binding. For pyrido-benzoxazepines, chiral HPLC (e.g., Chiralpak AD-H columns) is used to resolve enantiomers, with in vitro assays revealing >10-fold differences in IC50_{50} between stereoisomers .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound derivatives?

Rodent models (e.g., Sprague-Dawley rats) are employed to study oral bioavailability and tissue distribution. For CNS-targeting analogs, blood-brain barrier penetration is assessed via microdialysis, with LC-MS/MS quantifying plasma and cerebrospinal fluid concentrations. Metabolite profiling identifies major oxidation products (e.g., piperazine N-oxide derivatives) .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

SAR analysis of α-carboline analogs (e.g., pyrido[2,3-b]indoles) reveals that electron-withdrawing substituents (e.g., nitro groups) enhance cytotoxicity against leukemia cells (L1210 IC50_{50} < 1 µM). Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with DNA topoisomerase II as a key mechanism .

Q. What analytical methods resolve contradictory data on the stability of this compound under varying pH conditions?

Accelerated stability studies (40°C/75% RH) combined with UPLC-PDA-MS detect pH-dependent degradation. For example, acidic conditions (pH 3) promote hydrolysis of the oxazepine ring, while alkaline conditions (pH 9) favor oxidation. Data contradictions arise from impurity reference standards; EP-grade controls are essential for reproducibility .

Q. What strategies mitigate synthetic challenges in scaling up this compound production?

Process optimization includes solvent selection (e.g., replacing THF with 2-MeTHF for safer distillation) and catalytic hydrogenation to reduce nitro intermediates. Quality-by-design (QbD) frameworks identify critical parameters (e.g., reaction temperature ±2°C) to maintain >98% purity at pilot scale .

Methodological Notes

  • Impurity Profiling : Use EP/ICH guidelines for identifying genotoxic impurities (e.g., alkyl halides) via LC-MS/MS with a limit of quantitation (LOQ) ≤ 0.1% .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Bruker D8 Venture) resolves conformational flexibility in the pyrido-benzoxazepine core, critical for docking studies .
  • Data Conflict Resolution : Cross-validate bioactivity data using orthogonal assays (e.g., enzymatic vs. cell-based) and reference pharmacopeial standards to minimize batch variability .

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